ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE
Description
This compound belongs to the class of thiophene carboxylates, characterized by a central thiophene ring substituted with a 4-methylphenyl group at position 4 and a carbothioyl-acetylamino moiety at position 2. Its molecular formula is C₁₉H₂₁N₃O₃S₂, with a molecular weight of 403.52 g/mol.
Thiophene derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals. The presence of the carbothioyl group enhances stability and binding affinity to biological targets, while the 4-methylphenyl substituent may influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-(acetylcarbamothioylamino)-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-22-16(21)14-13(12-7-5-10(2)6-8-12)9-24-15(14)19-17(23)18-11(3)20/h5-9H,4H2,1-3H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHOIIDQFDCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=S)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394589 | |
| Record name | ETHYL 2-(ACETYLTHIOCARBAMOYLAMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-02-8 | |
| Record name | ETHYL 2-(ACETYLTHIOCARBAMOYLAMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 2-bromo-4-(4-methylphenyl)-3-thiophenecarboxylate with an acetylamino carbothioyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-{[
Biological Activity
Ethyl 2-{[(acetylamino)carbothioyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H18N2O3S2
- Molecular Weight : 302.43 g/mol
- Structure : The compound features a thiophene ring, an acetylamino group, and a carbothioyl moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The presence of the acetylamino and carbothioyl groups enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote programmed cell death through mitochondrial pathways .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results demonstrated a notable reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Activity :
- Anticancer Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features:
- A thiophene ring, which contributes to its aromatic properties.
- An acetylamino group that may enhance its reactivity.
- A carboxylate ester functionality, which is significant for biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural components that may interact with biological targets:
- Anticancer Activity : Research indicates that compounds containing thiophene rings can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the acetylamino group may enhance this activity by improving solubility and bioavailability.
- Antimicrobial Properties : Thiophene derivatives have been studied for their antimicrobial properties. The presence of the carboxylate group could enhance interaction with bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
Organic Synthesis
Ethyl 2-{[(acetylamino)carbothioyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate can be utilized as an intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can serve as a precursor for synthesizing more complex molecules, particularly those required in pharmaceutical research.
- Functionalization Reactions : The reactive groups within the molecule allow for various functionalization reactions, enabling chemists to modify the compound for specific applications.
Agrochemical Applications
Given the increasing interest in sustainable agriculture, compounds like this compound may find applications in agrochemicals:
- Pesticide Development : The antimicrobial properties could be harnessed for developing new pesticides or fungicides, contributing to integrated pest management strategies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of thiophene derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting further exploration into this compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiophene derivatives. This compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₁N₃O₃S₂ | 403.52 | Acetylamino carbothioyl, 4-methylphenyl | Antimicrobial (inferred) |
| Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | C₁₅H₁₅NO₂S | 289.35 | Amino, 4-methylphenyl | Synthetic precursor |
| Ethyl 2-(4-methoxybenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | C₂₄H₂₄N₂O₆S | 484.52 | Methoxy, carbamoyl | Antioxidant, anti-inflammatory |
| Ethyl 5-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate | C₂₃H₁₈ClN₃O₂S₂ | 492.99 | Benzothiophene, cyano | Organic electronics |
Key Findings and Uniqueness
The target compound’s acetylamino carbothioyl group distinguishes it from analogues with simpler amino or carbamoyl substituents. This group enhances:
Binding Affinity: Potential for strong interactions with cysteine residues in enzymes .
Metabolic Stability : The thioamide linkage may resist hydrolysis compared to amides .
Diverse Reactivity : Enables participation in cyclization and cross-coupling reactions .
In contrast, compounds with pyridazine or benzothiophene moieties prioritize electronic or planar properties for materials science, while thiazole derivatives focus on bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE, and how can reaction conditions be optimized?
- Methodological Answer : Utilize a multi-step synthesis approach, starting with thiophene-3-carboxylate derivatives as core scaffolds. For example, describes a similar synthesis route for ethyl thiophene carboxylates via condensation reactions between substituted acrylamides and thiophene precursors. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) using factorial design experiments to maximize yield and purity . Monitor reaction progress via TLC or HPLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy.
Q. How should researchers safely handle and store this compound given its potential hazards?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation, respiratory toxicity) . Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers). For spills, employ absorbent materials and avoid water sprays to prevent aerosolization .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Confirm substituent positions (e.g., 4-methylphenyl group) via ¹H/¹³C chemical shifts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., expected [M+H]+ ion).
- Elemental Analysis : Verify C, H, N, S content against theoretical values.
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., antioxidant vs. anti-inflammatory efficacy) for this compound?
- Methodological Answer : Conduct dose-response studies to establish concentration-dependent effects. For antioxidant activity (e.g., DPPH/ABTS assays), compare IC₅₀ values with standard antioxidants like ascorbic acid. For anti-inflammatory assays (e.g., carrageenan-induced paw edema), correlate in vivo results with in vitro COX-2 inhibition data. Use statistical tools (ANOVA, regression analysis) to identify confounding variables (e.g., solvent interference, cell line specificity) .
Q. What computational strategies are suitable for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2, NF-κB). Use DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with mutagenesis studies or isotopic labeling .
Q. How can the ecological impact of this compound be assessed during preclinical development?
- Methodological Answer : Follow OECD guidelines for ecotoxicity testing:
- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition assays.
- Biodegradation : Conduct closed bottle tests to measure BOD/COD ratios.
- Bioaccumulation : Estimate logP values and compare with regulatory thresholds (e.g., logP >3 indicates high bioaccumulation risk) .
Q. What experimental frameworks are recommended for integrating this compound into a broader theoretical model (e.g., drug discovery or material science)?
- Methodological Answer : Align research with established frameworks like "molecular hybridization" (combining pharmacophores) or "click chemistry" for functionalization. For drug discovery, link SAR data to QSAR models or pharmacophore mapping. In material science, explore its π-conjugated system for optoelectronic applications via UV-Vis and fluorescence spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
